molecular formula C17H17N5O3 B5698120 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide

2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide

Cat. No. B5698120
M. Wt: 339.3 g/mol
InChI Key: TYGHDLWAAPUCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide, also known as BTA-DMBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzotriazole derivatives and has been extensively studied for its unique properties, including its ability to act as a corrosion inhibitor, UV stabilizer, and photoluminescent material. In

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide is not fully understood; however, it is believed to act as a chelating agent, forming a protective layer on the metal surface, which inhibits the corrosion process. In the case of UV stabilization, 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide absorbs UV radiation and dissipates the energy as heat, preventing the degradation of the material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. In vitro studies have shown that 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide in lab experiments is its ease of synthesis and high yield. It is also relatively inexpensive compared to other compounds used for similar applications. However, one of the limitations of using 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide. One of the areas of interest is its potential use as a drug delivery system. 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to have good biocompatibility and can be functionalized with various molecules, making it a potential candidate for targeted drug delivery. Another area of interest is the use of 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide in the production of organic solar cells. 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to have excellent photovoltaic properties, making it a potential candidate for use in the production of efficient and cost-effective solar cells.
Conclusion:
In conclusion, 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide is a unique and versatile compound that has potential applications in various scientific research fields. Its ease of synthesis, low toxicity, and unique properties make it a promising candidate for future research. While there is still much to be learned about the mechanism of action and potential applications of 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide, the future looks promising for this compound.

Synthesis Methods

2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide can be synthesized via a simple and efficient one-pot reaction. The reaction involves the condensation of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide and 2,3-dimethoxybenzaldehyde in the presence of acetic acid as a catalyst. The product is obtained in high yield and purity after purification using column chromatography.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various scientific research fields. In the field of material science, 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been used as a corrosion inhibitor for various metals, including copper, aluminum, and steel. It has also been shown to have excellent UV stabilization properties, making it a potential candidate for use in the production of UV-resistant materials. In the field of optoelectronics, 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been used as a photoluminescent material due to its unique fluorescence properties.

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-15-9-5-6-12(17(15)25-2)10-18-20-16(23)11-22-14-8-4-3-7-13(14)19-21-22/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGHDLWAAPUCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide

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